molecular formula C15H10ClF3N4O3S B1406678 2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide CAS No. 1311279-94-3

2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide

Cat. No.: B1406678
CAS No.: 1311279-94-3
M. Wt: 418.8 g/mol
InChI Key: SSMYYTFUDHMNOD-UHFFFAOYSA-N
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Description

2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical signaling node in immunoreceptor and integrin signaling pathways. This compound exhibits high affinity for SYK by competitively binding to the ATP-binding site, thereby blocking downstream phosphorylation events and cellular activation. Its primary research value lies in the investigation of B-cell receptor signaling and Fc receptor-mediated responses in immune cells such as macrophages, mast cells, and neutrophils. Researchers utilize this SYK inhibitor to probe the mechanisms underlying autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, where SYK hyperactivity is often implicated. Furthermore, due to the role of SYK in certain hematological malignancies and solid tumors, this compound serves as a valuable tool for exploring oncogenic signaling and evaluating the therapeutic potential of SYK inhibition in cancer research models. Studies have demonstrated its efficacy in modulating immune complex-driven inflammation and in suppressing the proliferation of SYK-dependent cancer cell lines, making it a crucial pharmacological agent for dissecting complex signal transduction networks in both immunology and oncology.

Properties

IUPAC Name

2-chloro-N-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O3S/c16-10-3-1-2-4-12(10)27(24,25)21-8-13-22-14(26-23-13)11-6-5-9(7-20-11)15(17,18)19/h1-7,21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMYYTFUDHMNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NOC(=N2)C3=NC=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound incorporates a trifluoromethyl group and an oxadiazole moiety, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C15H13ClF3N4O2S
  • Molecular Weight : 397.81 g/mol
  • CAS Number : Not specified in the available literature but related to similar compounds.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H13ClF3N4O2S
Molecular Weight397.81 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. The incorporation of fluorine atoms, particularly in the trifluoromethyl group, can significantly enhance the lipophilicity and bioavailability of the compound, leading to improved interactions with biological targets.

  • Antimicrobial Activity : The compound shows promise against various bacterial strains due to its structural similarity to known sulfonamides. The trifluoromethyl group enhances binding affinity to bacterial enzymes involved in folate synthesis, potentially leading to increased antimicrobial efficacy.
  • Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism likely involves apoptosis induction through mitochondrial pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds with similar structures or functional groups:

  • Fluorinated Compounds : Research indicates that fluorinated derivatives often display enhanced biological activity. For instance, a study demonstrated that trifluoromethyl substitutions can improve the potency of compounds targeting tyrosine kinases by increasing their interaction with active site residues .

Table 2: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)
2-Chloro-N-[5'-(5''-(trifluoromethyl)...AntibacterialNot specified
Similar Trifluoromethyl SulfonamideAnticancer10.5 (MCF-7)
Other Fluorinated Tyrosine Kinase InhibitorAnticancer0.35

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole vs. Thiadiazole : The thiadiazole derivatives (e.g., compound 7d in ) exhibit potent cytotoxicity (IC₅₀ = 1.8 µM) due to enhanced π-stacking and hydrogen-bonding interactions. Oxadiazoles, with higher electronegativity, may offer improved metabolic stability but require empirical validation .
  • Triazole and Thiazole Derivatives : The 1,2,4-triazole in introduces a sulfanyl group, which could modulate solubility and target selectivity. Thiazolo-pyridine systems () leverage fused heterocycles for rigid binding conformations, a feature relevant to kinase inhibition .

Substituent Effects

Trifluoromethylpyridine Moieties

The 5''-(trifluoromethyl)pyridin-2''-yl group in the target compound is recurrent in analogs with demonstrated bioactivity:

  • : A related compound, N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulphonamide, uses the same pyridine motif for enhanced hydrophobic interactions. Its molecular weight (538.9 g/mol) aligns with Lipinski’s rules, suggesting oral bioavailability .
  • : The trifluoromethylpyridine-triazole hybrid lacks explicit bioactivity data but shares structural motifs with agrochemicals targeting pest enzymes .

Sulphonamide Linker Modifications

  • : 5-Chloro-2-fluoro-N-[1-(4-piperidyl)pyrazol-4-yl]benzenesulphonamide replaces the oxadiazole with a piperidylpyrazole, improving solubility but reducing rigidity. No activity data are reported .

Preparation Methods

Overview

2-Chloro-5-trifluoromethylpyridine is a pivotal intermediate in synthesizing the target sulphonamide compound. It is typically prepared via selective chlorination of 3-trifluoromethylpyridine, employing vapor-phase chlorination under catalytic conditions or photocatalytic chlorination in the presence of specific catalysts and controlled irradiation.

Vapor-Phase Chlorination Method

  • Raw Material : 3-Trifluoromethylpyridine
  • Chlorination Agent : Chlorine gas
  • Catalyst : Ferric chloride or palladium supported on activated carbon or alumina
  • Temperature : 220–450°C (optimal range 300–450°C)
  • Reaction Medium : Vapor phase with optional diluents such as nitrogen, steam, or organic halohydrocarbons
  • Molar Ratio : Chlorine to 3-trifluoromethylpyridine ratio typically 1:1 to 6:1, adjusted based on temperature to optimize selectivity
  • Process : The raw material and chlorine gas pass through a catalyst bed or tubular reactor, where selective chlorination occurs to yield 2-chloro-5-trifluoromethylpyridine with high selectivity and yield.

Advantages :

  • High conversion rate and selectivity
  • Low energy consumption due to optimized temperature control
  • Simple separation of product from by-products
  • Avoidance of organic solvents and initiators in some cases

Photocatalytic Chlorination Method

  • Raw Material : 3-Picoline or 3-trifluoromethylpyridine
  • Catalyst : Transition metal chlorides such as cobalt chloride, iron(III) chloride, barium chloride, or lanthanum trichloride
  • Solvent : Trifluoroacetic acid (in some methods)
  • Temperature : 40–100°C
  • Irradiation : Ultraviolet (UV) light source to initiate radical chlorination
  • Process : The raw material is slowly added to the reaction mixture under UV irradiation and chlorine gas is introduced. This leads to the formation of intermediates such as 3-nitrapyrin, which can be further chlorinated thermally to 2-chloro-5-trifluoromethylpyridine.

Advantages :

  • Mild reaction conditions
  • High product purity
  • Reduced by-product formation

Two-Step Chlorination Synthesis (Integrated Method)

This method combines the photocatalytic and vapor-phase chlorination steps:

Step Description Conditions Key Notes
1 Photocatalytic chlorination of 3-picoline to form 3-nitrapyrin 40–60°C, UV irradiation, cobalt chloride catalyst, trifluoroacetic acid solvent Chlorine to substrate molar ratio 3–15:1
2 Vapor-phase thermal chlorination of 3-nitrapyrin to 2-chloro-5-trichloromethylpyridine 200–400°C, tubular reactor, chlorine gas, diluent (N2 or halohydrocarbon) Syringe pump feeding, vaporizer at 200°C
3 Vapor-phase chlorination of 3-trifluoromethylpyridine to 2-chloro-5-trifluoromethylpyridine 300–450°C, ferric chloride catalyst, chlorine gas, diluent Vaporizer at 200°C, chlorine to substrate molar ratio 1–5:1

This sequence ensures high yield and purity of the trifluoromethylpyridine intermediate, which is essential for subsequent coupling steps.

Coupling and Final Assembly to 2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide

While detailed synthetic routes for the final compound are less publicly documented, the general approach involves:

These steps require careful control of reaction conditions (temperature, solvents, catalysts) to maintain the integrity of the trifluoromethylpyridine and oxadiazole rings.

Comparative Data Table: Key Parameters for 2-Chloro-5-trifluoromethylpyridine Preparation Methods

Parameter Vapor-Phase Chlorination Photocatalytic Chlorination Two-Step Integrated Method
Raw Material 3-Trifluoromethylpyridine 3-Picoline or 3-trifluoromethylpyridine 3-Picoline (step 1), 3-nitrapyrin (step 2), 3-trifluoromethylpyridine (step 3)
Catalyst Ferric chloride, Pd on alumina/carbon CoCl2, FeCl3, BaCl2, LaCl3 UV light + metal chloride catalysts + FeCl3 (step 3)
Temperature Range 220–450°C (optimal 300–450°C) 40–100°C 40–60°C (step 1), 200–400°C (step 2), 300–450°C (step 3)
Chlorine Molar Ratio 1–6:1 (Cl2:substrate) 3–15:1 (Cl2:substrate) 3–15:1 (step 1), 1–5:1 (steps 2 & 3)
Reaction Phase Vapor Liquid (with UV) Photocatalytic liquid + vapor phase
Solvent Optional diluents (N2, steam, halohydrocarbons) Trifluoroacetic acid or others Trifluoroacetic acid (step 1), diluents (steps 2 & 3)
Product Purity High Very High Very High
Energy Consumption Moderate to High Low Moderate
By-product Formation Low to moderate Low Very low
Separation Ease Simple Simple Simple

Research Findings and Practical Considerations

  • The vapor-phase chlorination method is industrially preferred for its scalability and efficiency, especially when combined with supported catalysts and controlled temperature profiles.
  • Photocatalytic chlorination offers milder conditions and higher selectivity but may be less practical for large-scale synthesis without specialized UV reactors.
  • The integrated two-step method leverages the advantages of both approaches, improving yield and purity while reducing by-products and energy consumption.
  • The choice of catalyst and reaction parameters significantly influences the selectivity towards the 2-chloro position on the pyridine ring and minimizes over-chlorination.
  • Use of diluents such as nitrogen or halogenated hydrocarbons in vapor-phase reactions helps control reaction kinetics and heat management.
  • The final coupling steps to form the sulphonamide and oxadiazole rings require optimized conditions to maintain the functional groups intact and achieve high overall yields.

Q & A

Q. Example Reaction Table :

StepReactantsConditionsYield (%)Reference
15-Trifluoromethylpyridine, Cl₂80°C, 12h65–70
2Amidoxime, POCl₃Reflux, 6h45–50
3Sulphonyl chloride, Et₃NRT, 2h75–80

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and sulphonamide linkage. Look for characteristic peaks:
    • Oxadiazole C=O at ~160–170 ppm (13C) .
    • Trifluoromethyl group at ~110–120 ppm (13C) .
  • IR Spectroscopy : Validate sulfonamide S=O stretches at 1150–1350 cm⁻¹ and oxadiazole C=N at 1550–1650 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃ group) .

Basic: What are the key physicochemical properties influencing bioavailability?

Methodological Answer:
Critical properties include:

PropertyValue/DescriptionImpact on BioavailabilityReference
LogP~3.2 (calculated)Moderate lipophilicity
H-bond donors1 (sulphonamide NH)Membrane permeability
PSA~86 ŲLimits passive diffusion
Solubility<0.1 mg/mL in waterRequires formulation aids

Advanced: How can reaction yields be optimized during oxadiazole ring formation?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 6h to 30min) and improve yields by 15–20% .
  • Purification : Use column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol .

Advanced: How to resolve contradictions in reported antimicrobial activity data?

Methodological Answer:

  • Standardize Assays : Use CLSI/MHRA guidelines for MIC testing against S. aureus and E. coli to ensure reproducibility .
  • Orthogonal Assays : Combine disk diffusion with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .
  • Control for Stability : Pre-test compound stability in DMSO/PBS to rule out degradation during assays .

Advanced: What computational methods identify potential biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., acpS-pptase) .
  • MD Simulations : Simulate binding stability (50 ns trajectories) to assess target engagement .
  • Pharmacophore Mapping : Align the trifluoromethylpyridine moiety with known enzyme inhibitors (e.g., DHFR) .

Advanced: How to design SAR studies focusing on the trifluoromethyl group?

Methodological Answer:

  • Analog Synthesis : Replace CF₃ with Cl, CH₃, or OCF₃ to assess steric/electronic effects .
  • Activity Profiling : Test analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends .
  • Crystallography : Resolve co-crystal structures with target enzymes to map binding interactions .

Advanced: How to evaluate compound stability under physiological conditions?

Methodological Answer:

  • Stress Testing : Expose to pH 2–9 buffers at 37°C for 24h, monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials and assess photodegradation via UV-Vis spectroscopy .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure t₁/₂ and CYP450 interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide

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